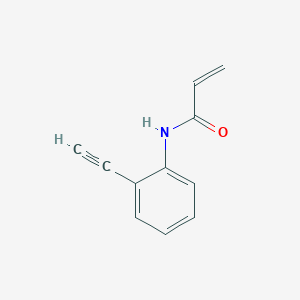
N-(2-Ethynylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethynylphenyl)prop-2-enamide is an organic compound with the molecular formula C11H9NO It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethynylphenyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the coupling of 2-ethynylaniline with acryloyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-ethynylaniline in an organic solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add acryloyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Ethynylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(2-Ethynylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-(2-Ethynylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylprop-2-enamide: Lacks the ethynyl group, resulting in different chemical reactivity and applications.
N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide: Contains a hydroxypropyl group instead of an ethynyl group, leading to different physical and chemical properties.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar amide structure but different substituents.
Uniqueness
N-(2-Ethynylphenyl)prop-2-enamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other similar compounds and makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C11H9NO |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
N-(2-ethynylphenyl)prop-2-enamide |
InChI |
InChI=1S/C11H9NO/c1-3-9-7-5-6-8-10(9)12-11(13)4-2/h1,4-8H,2H2,(H,12,13) |
Clé InChI |
SSKMGHZUEUQMIM-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NC1=CC=CC=C1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


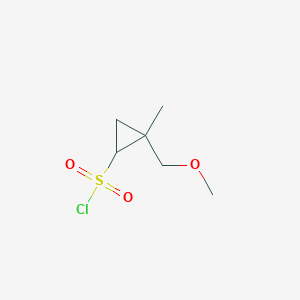
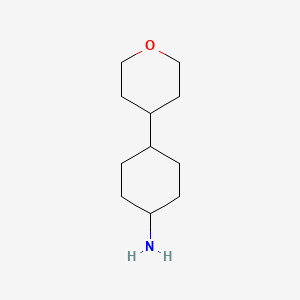
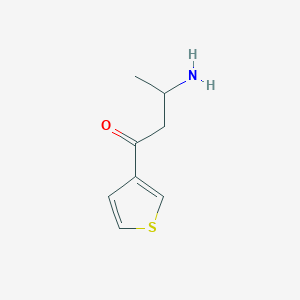
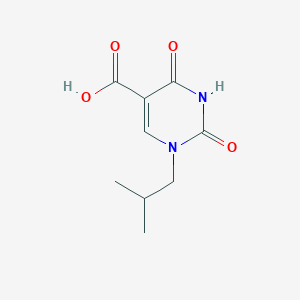


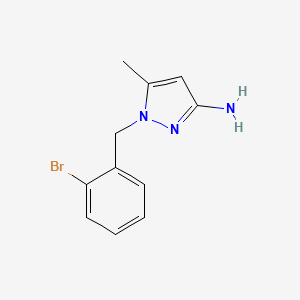
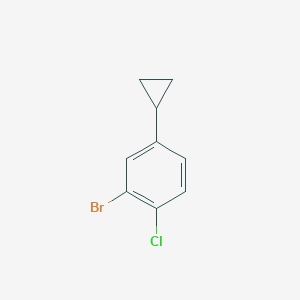
![8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175830.png)
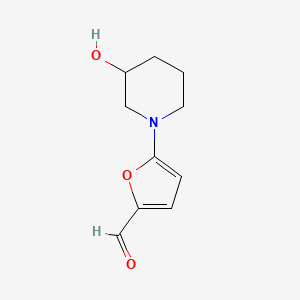
![7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13175846.png)
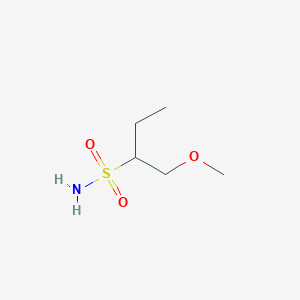

![4-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13175864.png)
